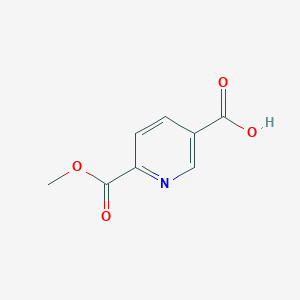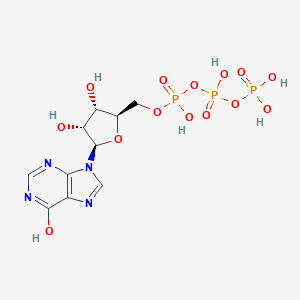
Acide 6-(méthoxycarbonyl)nicotinique
Vue d'ensemble
Description
6-(Methoxycarbonyl)nicotinic acid (6-MCNA) is an important organic compound that has a wide range of applications in scientific research. It is a derivative of nicotinic acid and is used in the synthesis of various compounds. 6-MCNA is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 6-MCNA has been used in the study of biochemical and physiological processes of various organisms.
Applications De Recherche Scientifique
Activités antimicrobiennes et anti-biofilm
L’« acide 6-(méthoxycarbonyl)nicotinique » a été utilisé dans la synthèse d’analogues de peptides antimicrobiens (AMP). Ces analogues ont montré une activité antibactérienne puissante contre les bactéries Gram-positives et Gram-négatives . Notamment, l’un de ces analogues, Mel-LX3, a présenté des effets hémolytiques et cytotoxiques considérablement réduits par rapport à la mélittine, un peptide qui présente des propriétés antimicrobiennes à large spectre mais aussi une cytotoxicité importante contre les cellules mammaliennes . Mel-LX3 a également montré une activité antibactérienne robuste contre Staphylococcus aureus résistant à la méthicilline (MRSA) et Pseudomonas aeruginosa multirésistant aux médicaments (MDRPA), et a inhibé efficacement la formation de biofilm et éradiqué les biofilms existants de MDRPA .
Synthèse chimique
Le « 2-méthyl hydrogène pyridine-2,5-dicarboxylate » a été utilisé dans la synthèse de 2-méthylpyridines par α-méthylation . Cette méthode a été réalisée à l’aide d’une installation simplifiée de flux continu de paillasse, qui offre plusieurs avantages par rapport aux protocoles conventionnels de réaction en batch, notamment des temps de réaction plus courts, une sécurité accrue, l’évitement des procédures de traitement et la réduction des déchets .
Science des matériaux
Les dérivés basés sur des échafaudages de pyridine-2,6-dicarboxamide, qui pourraient potentiellement inclure le « 2-méthyl hydrogène pyridine-2,5-dicarboxylate », sont décrits en science des matériaux comme des composés modèles pour l’étude de l’effet des liaisons hydrogène intramoléculaires et des facteurs stériques et électroniques des conformations moléculaires .
Préparation de complexes de ligands mixtes
Des composés similaires au « 2-méthyl hydrogène pyridine-2,5-dicarboxylate » ont été utilisés comme matières premières pour la préparation de complexes de ligands mixtes . Ces complexes pourraient potentiellement être utilisés dans la conception d’oxydes métalliques mixtes .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-(Methoxycarbonyl)nicotinic acid, also known as 2-methyl hydrogen pyridine-2,5-dicarboxylate, is the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are differentially localized to different brain regions and are found on presynaptic terminals as well as in somatodendritic regions of neurons .
Mode of Action
6-(Methoxycarbonyl)nicotinic acid interacts with its targets, the nAChRs, by acting as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Biochemical Pathways
It is known that nicotine, a related compound, affects the dopamine systems in the brain
Pharmacokinetics
It is known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Given the structural similarity between nicotine and 6-(Methoxycarbonyl)nicotinic acid, it is possible that they may have similar pharmacokinetic properties.
Result of Action
It is known that following topical administration, methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . This vasodilation can lead to a warming sensation and redness of the skin, a phenomenon known as flushing .
Propriétés
IUPAC Name |
6-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXLMSDECGEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342194 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17874-76-9 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)



![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)




![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)

